Cas no 2227198-25-4 (O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate)

O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
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- 1-(tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate
- (2S,3R)-1-tert-Butyl 2-ethyl 3-aminopiperidine-1,2-dicarboxylate
- O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate
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- インチ: 1S/C13H24N2O4/c1-5-13(10(16)17)9(14)7-6-8-15(13)11(18)19-12(2,3)4/h9H,5-8,14H2,1-4H3,(H,16,17)/t9-,13+/m1/s1
- InChIKey: JAEUJEYJJRKUNK-RNCFNFMXSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC[C@@H](N)[C@@]1(CC)C(O)=O
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA089-1G |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 95% | 1g |
¥ 8,190.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA089-250MG |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 95% | 250MG |
¥ 3,280.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA089-500MG |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 95% | 500MG |
¥ 5,464.00 | 2023-03-30 | |
eNovation Chemicals LLC | Y1316863-250MG |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 97% | 250mg |
$615 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA089-250.0mg |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 95% | 250.0mg |
¥3220.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA089-100.0mg |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 95% | 100.0mg |
¥2015.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA089-500.0mg |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 95% | 500.0mg |
¥5366.0000 | 2024-08-03 | |
eNovation Chemicals LLC | Y1316863-250mg |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 97% | 250mg |
$615 | 2025-02-28 | |
eNovation Chemicals LLC | Y1316863-100mg |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 97% | 100mg |
$385 | 2025-02-28 | |
eNovation Chemicals LLC | Y1316863-500mg |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
2227198-25-4 | 97% | 500mg |
$1025 | 2025-02-28 |
O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylateに関する追加情報
Recent Advances in the Study of O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate (CAS: 2227198-25-4)
The compound O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate (CAS: 2227198-25-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidine derivative serves as a critical intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its potential in the development of novel therapeutic agents, owing to its unique stereochemical properties and functional group compatibility.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound as a key building block for the synthesis of potent gamma-secretase modulators (GSMs). The study demonstrated that the (2S,3R)-configuration of the aminopiperidine core is essential for achieving high selectivity and efficacy in modulating gamma-secretase activity, which is implicated in Alzheimer's disease pathogenesis. The tert-butyl and ethyl ester groups were found to enhance the compound's stability and bioavailability, making it a promising candidate for further preclinical development.
Another groundbreaking application of O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate was reported in a 2024 Nature Communications article, where it was utilized in the asymmetric synthesis of novel antiviral agents. The researchers leveraged the compound's chiral center to construct complex heterocyclic frameworks with high enantiomeric purity. These frameworks exhibited potent inhibitory activity against RNA-dependent RNA polymerases (RdRps) of several emerging viruses, including SARS-CoV-2 variants and influenza strains. The study underscored the compound's versatility as a synthetic intermediate for antiviral drug discovery.
From a methodological perspective, recent advancements in catalytic asymmetric synthesis have significantly improved the production efficiency of this compound. A 2023 Organic Letters publication detailed a novel palladium-catalyzed enantioselective amination protocol that achieved >99% ee for the target molecule. This breakthrough not only reduces the cost of large-scale production but also minimizes the environmental impact associated with traditional resolution methods. The scalability of this process has attracted interest from several pharmaceutical companies exploring its commercial potential.
Pharmacokinetic studies conducted in 2024 have provided valuable insights into the metabolic fate of derivatives containing this structural motif. Using advanced LC-MS/MS techniques, researchers identified that the tert-butyl group significantly slows hepatic metabolism, while the ethyl ester moiety facilitates rapid tissue distribution. These findings have important implications for drug design, particularly in optimizing the duration of action for CNS-targeted therapeutics. The compound's ability to cross the blood-brain barrier has been confirmed through in vivo imaging studies in rodent models.
Looking forward, the unique structural features of O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate continue to inspire innovative applications across multiple therapeutic areas. Current research efforts are focused on exploring its utility in PROTAC (proteolysis targeting chimera) design and as a scaffold for covalent inhibitor development. With its proven synthetic accessibility and biological relevance, this compound is poised to remain a focal point of medicinal chemistry research in the coming years.
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